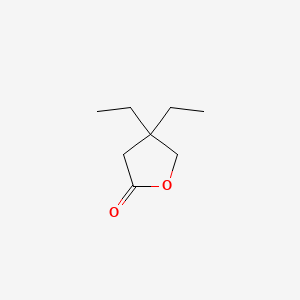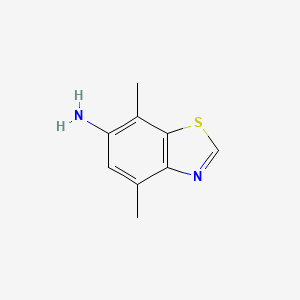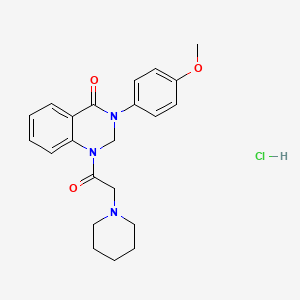
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution of the quinazolinone core with a p-methoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the Piperidinoacetyl Group: The final step involves the acylation of the quinazolinone derivative with piperidinoacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoacetyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride likely involves interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects may be mediated through inhibition or activation of these targets, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities.
Benzodiazepines: Compounds with similar core structures but different functional groups.
Isoquinolines: Another class of compounds with structural similarities.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-methoxyphenyl)-1-(piperidinoacetyl)-, hydrochloride lies in its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
CAS No. |
20887-18-7 |
|---|---|
Molecular Formula |
C22H26ClN3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-28-18-11-9-17(10-12-18)24-16-25(20-8-4-3-7-19(20)22(24)27)21(26)15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H |
InChI Key |
XTZLHSLQSNLJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


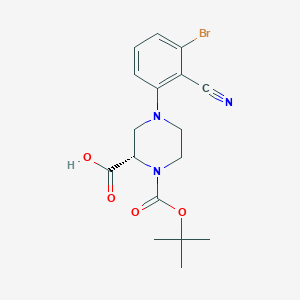
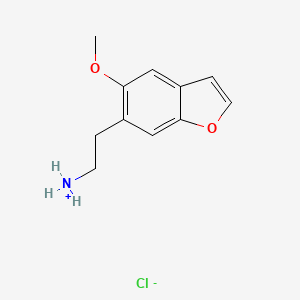
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
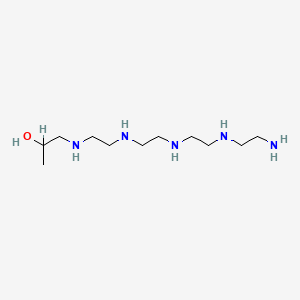
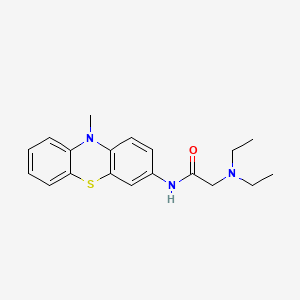


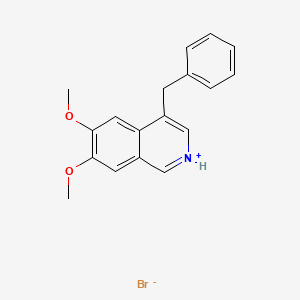
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
